4-[(Diethylamino)methyl]thiophene-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(diethylaminomethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-3-11(4-2)6-9-5-10(7-12)13-8-9/h5,7-8H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBVFKNKXYLIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CSC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Functionalized Thiophenes As Chemical Scaffolds
Functionalized thiophenes are considered "privileged scaffolds" in medicinal chemistry and materials science due to their unique combination of structural and electronic properties. nih.gov Their significance stems from several key characteristics inherent to the thiophene (B33073) ring system.
The thiophene ring is an electron-rich aromatic system, which influences its reactivity and its ability to participate in non-covalent interactions with biological targets. mdpi.com The presence of the sulfur heteroatom imparts a distinct molecular geometry and electronic distribution compared to its carbocyclic analogue, benzene. mdpi.com This difference can be crucial for fine-tuning drug-receptor interactions, enhancing binding affinity and selectivity. mdpi.com The aromatic nature and planarity of the thiophene ring are advantageous for binding to receptors, while its chemical structure is amenable to diverse functionalization, allowing for the modulation of potency and selectivity. mdpi.com
Thiophene's stability, combined with its susceptibility to electrophilic substitution and other functionalization reactions, makes it an ideal building block for constructing complex molecular architectures. rsc.orgacs.org Researchers have developed numerous methods for the selective functionalization of the thiophene ring at various positions, enabling the synthesis of a vast library of derivatives with tailored properties. acs.org These derivatives are integral to the creation of advanced materials such as conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govnih.gov In medicinal chemistry, the thiophene nucleus is a core component of numerous FDA-approved drugs, highlighting its role as a versatile pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov
Overview of Thiophene 2 Carbaldehyde Analogues in Synthetic Chemistry Research
Thiophene-2-carbaldehyde (B41791) and its analogues are cornerstone intermediates in synthetic organic chemistry, serving as versatile precursors for a multitude of more complex molecules. wikipedia.org The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, making these compounds valuable starting materials.
One of the primary uses of thiophene-2-carbaldehyde analogues is in condensation reactions. They can react with various nucleophiles, such as amines or active methylene (B1212753) compounds, to form Schiff bases, chalcones, and other conjugated systems that are themselves important for further synthesis or for their biological and material properties. researchgate.net For instance, the condensation of thiophene-2-carboxaldehyde with different substituted aromatic aldehydes has been used to synthesize novel chalcone (B49325) derivatives. researchgate.net
Furthermore, these compounds are key substrates in modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, has been employed to synthesize novel 4-arylthiophene-2-carbaldehyde compounds by coupling a halogenated thiophene-2-carbaldehyde with various arylboronic acids or esters. nih.gov This powerful carbon-carbon bond-forming strategy allows for the construction of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. nih.gov The synthesis of thiophene-2-carbaldehyde itself can be achieved through methods like the Vilsmeier-Haack reaction on thiophene (B33073) or the oxidation of 2-thienylmethanol. wikipedia.orggoogle.com
The following table provides examples of thiophene-2-carbaldehyde analogues and their documented applications in chemical synthesis.
| Thiophene-2-carbaldehyde Analogue | Synthetic Application/Reaction Type | Reference |
| 4-Phenylthiophene-2-carbaldehyde (B1353027) | Synthesized via Suzuki-Miyaura cross-coupling. | nih.gov |
| 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde | Product of an efficient Suzuki coupling reaction. | nih.gov |
| 4-Methylthiophene-2-carbaldehyde | A basic building block in organic synthesis. | nih.govstenutz.eu |
| Benzo[b]thiophene-2-carbaldehyde | Synthesized via a one-pot sequential reaction of methylthiobenzene with BuLi and DMF. | researchgate.net |
| Thiophene-2-carbaldehyde | Used in condensation reactions with guaiazulene. | researchgate.net |
Role of the Aminomethyl Moiety in Modulating Chemical Reactivity and Properties
Regioselective Formylation Strategies for Thiophene Rings
The introduction of a formyl (–CHO) group onto a thiophene ring is a pivotal step in the synthesis of thiophene carbaldehydes. The primary challenge lies in controlling the position of formylation, especially on an already substituted ring. The reactivity of thiophene towards electrophilic substitution is higher than that of benzene, with a strong preference for the α-positions (C2 and C5) over the β-positions (C3 and C4). nih.govpharmaguideline.com Two principal methods for achieving regioselective formylation are direct electrophilic formylation and metallation-directed formylation. researchgate.net
Direct formylation involves the reaction of an electron-rich aromatic ring with a formylating agent in an electrophilic aromatic substitution reaction. The most common and versatile method for this transformation is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com This reagent is a mild electrophile, making it highly effective for the formylation of electron-rich heterocycles like thiophene. organic-chemistry.org For an unsubstituted thiophene, the reaction proceeds readily at the C2 position to yield thiophene-2-carbaldehyde (B41791). wikipedia.org
When a substituent is already present on the thiophene ring, it directs the position of the incoming formyl group. For a 3-substituted thiophene, the regioselectivity of Vilsmeier formylation is influenced by both electronic and steric factors. researchgate.net Generally, formylation occurs preferentially at the C2 position, which is the most activated and accessible α-position. However, the size of both the substituent and the Vilsmeier reagent can influence the ratio of 2-formyl to 5-formyl isomers. researchgate.netresearchgate.net For instance, the formylation of 3-methoxybenzo[b]thiophen at moderate temperatures yields the 2-formyl product. rsc.org In the context of synthesizing the target molecule, if the (diethylamino)methyl group is present at the C4 position (equivalent to a 3-substituted thiophene), direct formylation would be expected to favor the desired C2 position.
| Feature | Direct Formylation (Vilsmeier-Haack) | Lithiation-Directed Formylation |
|---|---|---|
| Reagents | DMF, POCl₃ (or other activating agents). organic-chemistry.org | Organolithium base (e.g., n-BuLi, LDA), followed by DMF. commonorganicchemistry.com |
| Mechanism | Electrophilic aromatic substitution. organic-chemistry.org | Deprotonation (metal-hydrogen exchange) followed by nucleophilic attack on DMF. thieme-connect.de |
| Regioselectivity | Governed by electronic and steric effects of existing substituents; typically favors the most activated position (usually C2 or C5). researchgate.net | Governed by the acidity of C-H bonds and the presence of directing metalating groups; allows for functionalization of otherwise unreactive positions. thieme-connect.de |
| Advantages | Mild conditions, operational simplicity, high functional group tolerance. ijpcbs.com | Excellent regiocontrol, access to specific isomers not obtainable by direct methods. |
| Limitations | Mixtures of isomers can be formed; regioselectivity can be difficult to control with certain substitution patterns. researchgate.net | Requires strongly basic and anhydrous conditions; incompatible with acidic functional groups. |
An alternative and often more regioselective method for formylation is via the lithiation of the thiophene ring, followed by quenching the resulting organolithium intermediate with a formylating agent like DMF. commonorganicchemistry.comthieme-connect.de This approach relies on the deprotonation of a specific C-H bond by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi) or a lithium amide like lithium diisopropylamide (LDA). commonorganicchemistry.com
The regioselectivity of lithiation is determined by the acidity of the ring protons and the presence of any directing groups. The α-protons of thiophene are significantly more acidic than the β-protons, so direct lithiation of unsubstituted thiophene occurs almost exclusively at the C2 position. When a substituent is present, it can direct the lithiation to an adjacent (ortho) position. This ortho-directing effect is particularly effective for substituents containing heteroatoms (e.g., -OR, -NR₂, -CONR₂) that can coordinate the lithium ion. thieme-connect.de
For the synthesis of a 2,4-disubstituted thiophene, one could start with a 3-substituted thiophene. Deprotonation can be directed to either the C2 or C5 position. While C2 lithiation is often kinetically favored, specific directing groups or the use of hindered bases like TMPMgCl·LiCl can selectively promote metalation at the less hindered C5 position. clockss.org Subsequent reaction with DMF would then install the formyl group at the desired location. researchgate.net This method offers precise control over isomer formation, which is often a limitation of direct electrophilic substitution. thieme-connect.de
Introduction of the Aminomethyl Group: Methodological Considerations
The introduction of the (diethylamino)methyl moiety is typically achieved through the Mannich reaction. researchgate.net The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (the substrate), formaldehyde, and a primary or secondary amine. orgsyn.org In this case, the thiophene ring acts as the substrate, and the aminomethylating agent is formed from the reaction of diethylamine (B46881) and formaldehyde. researchgate.net
The electrophile in the Mannich reaction is the Eschenmoser salt precursor, a dialkyl(methylene)ammonium ion, which is generated in situ. orgsyn.org This electrophile then attacks the electron-rich thiophene ring. The aminomethylation of electron-rich heterocycles like thiophene is a well-established transformation. researchgate.netnih.gov
A key strategic consideration is the timing of this step relative to formylation. There are two plausible synthetic routes:
Route A: Aminomethylation followed by Formylation. A suitable thiophene precursor could first undergo a Mannich reaction to install the (diethylamino)methyl group at the C3 or C4 position. The resulting aminomethylated thiophene would then be subjected to formylation. The aminomethyl group, being an activating group, would influence the regioselectivity of the subsequent formylation, likely directing it to an ortho α-position.
Route B: Formylation followed by Aminomethylation. A pre-functionalized thiophene, such as 4-bromothiophene-2-carbaldehyde, could be used as a starting material. chemicalbook.com The aminomethyl group could then be introduced via a metal-catalyzed cross-coupling reaction or by first converting the bromo-substituent to an organometallic species followed by reaction with an appropriate electrophile. Alternatively, direct C-H aminomethylation on a thiophene carbaldehyde could be envisioned, although controlling regioselectivity would be challenging.
Catalytic Approaches in the Synthesis of Functionalized Thiophenes
Modern organic synthesis heavily relies on catalytic methods to construct complex molecules efficiently and selectively. For functionalized thiophenes, transition-metal catalysis, particularly with palladium, has become an indispensable tool. mdpi.comrsc.org These methods often focus on the formation of C-C or C-H bonds.
Direct C-H functionalization is a powerful strategy that avoids the pre-functionalization of starting materials, thus improving atom economy. mdpi.comrsc.org Palladium-catalyzed direct arylation, for example, allows for the coupling of thiophenes with aryl halides directly at a C-H position. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, enabling functionalization at either the α- or β-positions. rsc.orgacs.org For instance, low loadings of a bis(alkoxo)palladium complex can enable efficient phosphine-free direct C-H arylation of thiophenes at the C2 position. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also widely used for synthesizing substituted thiophenes. nih.govnih.gov These reactions involve the coupling of a thienyl-organometallic species (e.g., a boronic acid or ester) with an organic halide. A series of 4-arylthiophene-2-carbaldehydes have been synthesized using Suzuki-Miyaura coupling between a boronic acid/ester and a suitable thiophene precursor. nih.govnih.gov This approach offers excellent functional group tolerance and is highly reliable for constructing complex molecular architectures.
| Catalytic Reaction | Catalyst/Ligand System (Example) | Type of Bond Formed | Key Features |
|---|---|---|---|
| Direct C-H Arylation | Pd(OAc)₂ / X-Phos or P(tBu)₃. mdpi.com | C-C (Aryl) | High atom economy; avoids pre-functionalization of the thiophene ring. mdpi.com |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄. nih.gov | C-C (Aryl/Alkyl) | Broad substrate scope; excellent functional group tolerance; reliable. nih.govnih.gov |
| C-H Alumination | [Pd(PCy₃)₂]. chemrxiv.org | C-Al | Installs an aluminum group at a C-H position for further derivatization. chemrxiv.org |
| Pd 1,4-Migration/Direct Arylation | Pd(OAc)₂ / SPhos | C-C (Aryl) | Allows for functionalization at the more challenging β-position (C3/C4). rsc.org |
Novel Green Chemistry Methodologies in Thiophene Carbaldehyde Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com In the synthesis of heterocyclic compounds like thiophene carbaldehydes, several green methodologies have been developed.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. sphinxsai.comrsc.orgijpsjournal.com The use of microwave irradiation has been applied to a variety of reactions for synthesizing heterocycles, including multicomponent reactions and condensations. rsc.orgnih.gov This technique can significantly reduce energy consumption and often allows for reactions to be performed under milder conditions. ijpsjournal.com
Solvent-free, or solid-state, reactions represent another important green chemistry approach. By eliminating the solvent, this method reduces waste, cost, and the hazards associated with volatile organic compounds. nih.gov Several synthetic routes to thiophene derivatives have been adapted to solvent-free conditions, for example, by using high-speed ball milling or by simply heating the neat reactants. nih.govresearchgate.net Hossaini et al. developed a one-step, solvent-free synthesis of thiophene derivatives at 65 °C. nih.gov
The use of environmentally benign solvents, such as water or deep eutectic solvents, is another key strategy. rsc.orgresearchgate.net Aqueous reaction media are particularly attractive due to the low cost, non-flammability, and non-toxicity of water. Moghaddam and colleagues reported a multicomponent reaction for thiophene synthesis in an aqueous solution. nih.gov These green approaches are integral to developing sustainable and efficient synthetic pathways for valuable chemical compounds. researchgate.net
| Methodology | Principle | Advantages | Example Application |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation for efficient heating. rsc.org | Drastically reduced reaction times, higher yields, improved purity. sphinxsai.comijpsjournal.com | One-pot synthesis of pyrano[4,5-C]pyrroles with 80% yield in 2 minutes. ijpsjournal.com |
| Solvent-Free Reactions | Conducting reactions without a solvent medium, often using mechanochemistry (ball milling) or neat conditions. researchgate.net | Reduces waste, cost, and environmental impact of organic solvents. nih.gov | Gewald synthesis of 2-amino thiophenes via high-speed ball milling. nih.gov |
| Aqueous Media Synthesis | Using water as the reaction solvent. researchgate.net | Environmentally benign, safe, and inexpensive. researchgate.net | Multicomponent synthesis of thiophenes in an aqueous solution. nih.gov |
| Metal-Free Synthesis | Utilizing non-metal catalysts or reagents to avoid metal toxicity and contamination. nih.gov | Advances green chemistry by minimizing metal waste. nih.gov | Synthesis of substituted thiophenes using potassium sulfide (B99878) as the sulfur source. nih.govorganic-chemistry.org |
Table of Mentioned Compounds
| Compound Name | Chemical Formula | Role/Context |
|---|---|---|
| 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde | C₁₀H₁₅NOS | Target molecule of the article |
| Thiophene | C₄H₄S | Parent heterocyclic compound |
| Thiophene-2-carbaldehyde | C₅H₄OS | Product of thiophene formylation wikipedia.org |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Reagent in Vilsmeier-Haack and lithiation-formylation reactions organic-chemistry.orgthieme-connect.de |
| Phosphorus oxychloride (POCl₃) | POCl₃ | Reagent in Vilsmeier-Haack reaction organic-chemistry.org |
| n-Butyllithium (n-BuLi) | C₄H₉Li | Strong base for lithiation reactions commonorganicchemistry.com |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | Strong, non-nucleophilic base for deprotonation commonorganicchemistry.com |
| Diethylamine | C₄H₁₁N | Amine component for Mannich reaction |
| Formaldehyde | CH₂O | Carbon source for Mannich reaction orgsyn.org |
| 4-Bromothiophene-2-carbaldehyde | C₅H₃BrOS | Potential synthetic intermediate chemicalbook.com |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C₄H₆O₄Pd | Common palladium catalyst precursor mdpi.com |
Condensation Reactions and Schiff Base Formation Research
The aldehyde functional group of this compound is a primary site for condensation reactions, most notably in the formation of Schiff bases (or imines). This reaction involves the nucleophilic addition of a primary amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. libretexts.orgorientjchem.orgorientjchem.org
Mechanistic Investigations of Imine Linkage Formation
The formation of an imine from an aldehyde and a primary amine is a well-understood, reversible, acid-catalyzed reaction. lumenlearning.com The mechanism proceeds through two main stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine. eijppr.com
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of a primary amine attacking the electrophilic carbonyl carbon of the thiophene-2-carbaldehyde. This forms a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine. libretexts.org
Acid Catalysis and Dehydration: The reaction is typically catalyzed by a small amount of acid. The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). lumenlearning.com The lone pair on the adjacent nitrogen atom then helps to expel the water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base, such as a water molecule or another amine molecule, removes a proton from the nitrogen atom to yield the final, neutral Schiff base. libretexts.org
Theoretical studies on the reaction between thiophene-2-carbaldehyde and various anilines have confirmed this two-step mechanism, identifying the dehydration of the carbinolamine as the rate-determining step. eijppr.com The pH of the reaction medium is a critical factor; optimal rates are often observed in mildly acidic conditions (pH 4-5), which are sufficient to catalyze dehydration without excessively protonating and deactivating the primary amine nucleophile. lumenlearning.com
Synthesis and Structural Diversity of Schiff Base Derivatives
The reaction of this compound with various primary amines can generate a wide array of Schiff base derivatives. The structural diversity of these products is achieved by varying the R-group of the primary amine (R-NH₂), which can range from simple alkyl or aryl groups to more complex heterocyclic or functionalized moieties.
Research on thiophene-2-carbaldehyde and its derivatives has demonstrated the synthesis of numerous Schiff bases by condensation with a variety of amines. orientjchem.org For example, reactions with substituted anilines yield N-aryl imines, while reactions with aliphatic amines produce N-alkyl imines. orientjchem.orgpeerj.com The reaction conditions typically involve refluxing the aldehyde and the amine in a suitable solvent like ethanol, often with a catalytic amount of acid. orientjchem.org
The resulting Schiff bases are valuable intermediates themselves, finding application in the synthesis of heterocyclic compounds and as ligands for metal complexes. orientjchem.org The table below illustrates the potential diversity of Schiff bases derivable from the title compound by reacting it with different primary amines, based on established synthetic protocols for similar thiophene aldehydes.
| Amine Reactant | Product Class | Potential Reaction Conditions |
| Aniline | N-Phenyl Schiff Base | Ethanol, reflux, cat. H₂SO₄ |
| 4-Nitroaniline | N-(4-Nitrophenyl) Schiff Base | Ethanol, reflux, cat. H₂SO₄ |
| Ethylamine | N-Ethyl Schiff Base | Ethanol, 25°C |
| 2-Aminopyridine | N-(Pyridin-2-yl) Schiff Base | Methanol, reflux |
| Hydrazine (B178648) | Hydrazone | Ethanol, reflux |
This table is illustrative and based on typical reactions of thiophene-2-carbaldehydes.
Aldehyde Functional Group Transformations in Research
Beyond imine formation, the aldehyde group is susceptible to a range of other transformations that are fundamental in organic synthesis. These reactions allow for carbon-carbon bond formation and the construction of complex molecular architectures.
Knoevenagel Condensation for Extended Conjugation Systems
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the aldehyde reacts with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups). purechemistry.orgyoutube.com This reaction is a powerful method for forming carbon-carbon double bonds and synthesizing α,β-unsaturated compounds. purechemistry.org
The mechanism involves a base catalyst (often a weak amine like piperidine (B6355638) or pyridine) deprotonating the active methylene (B1212753) compound to form a resonance-stabilized carbanion (enolate). purechemistry.orgorganic-chemistry.org This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting aldol-type adduct readily undergoes dehydration (elimination of water) to produce the final, stable, conjugated product. youtube.com
A wide variety of active methylene compounds can be used in this reaction with aldehydes like this compound, leading to products with extended π-systems. These products are often colored and can have interesting electronic properties. banglajol.infoorganic-chemistry.org
| Active Methylene Compound | Electron-Withdrawing Groups (Z, Z') | Product Type |
| Malononitrile | -CN, -CN | Dicyanovinyl Thiophene Derivative |
| Diethyl malonate | -COOEt, -COOEt | Diethyl Thienylmethylenemalonate |
| Ethyl cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate |
| Cyanoacetamide | -CN, -CONH₂ | 2-Cyano-3-(thiophen-2-yl)acrylamide |
This table presents examples of active methylene compounds commonly used in Knoevenagel condensations. banglajol.infoorganic-chemistry.org
Hydrazone Derivatization and Subsequent Transformations
Similar to the reaction with primary amines, the title aldehyde readily reacts with hydrazine (H₂N-NH₂) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. researchgate.net The mechanism is analogous to imine formation. masterorganicchemistry.com Hydrazones are generally stable, crystalline solids, and their formation has historically been used for the detection and characterization of aldehydes and ketones. lumenlearning.com
The reaction of thiophene-2-carbaldehyde with 2,4-dinitrophenylhydrazine, for instance, is a well-documented process that yields a brightly colored 2,4-dinitrophenylhydrazone precipitate. researchgate.net The synthesis of hydrazones from various aldehydes and hydrazides is a common strategy in medicinal chemistry to create compounds with a broad spectrum of biological activities. nih.govmdpi.com
Hydrazones are not merely stable derivatives; they are also important synthetic intermediates. For example, they are key substrates in the Wolff-Kishner reduction, which converts the original carbonyl group into a methylene (CH₂) group. Hydrazones derived from the title compound could thus serve as precursors to 4-[(diethylamino)methyl]-2-methylthiophene.
| Hydrazine Reagent | Product Name |
| Hydrazine (H₂N-NH₂) | This compound hydrazone |
| Phenylhydrazine | This compound phenylhydrazone |
| 2,4-Dinitrophenylhydrazine | This compound 2,4-dinitrophenylhydrazone |
| N,N-Dimethylhydrazine | This compound N,N-dimethylhydrazone |
This table shows potential hydrazone derivatives based on common hydrazine reagents. mdpi.com
Reactions Involving the Aminomethyl Group
The 4-[(diethylamino)methyl] group is a classic example of a Mannich base, which is a β-amino-carbonyl compound formed via the Mannich reaction. mdpi.commdpi.comresearchgate.net This substituent has its own characteristic reactivity, centered on the tertiary amine nitrogen and the adjacent methylene bridge.
The nitrogen atom, possessing a lone pair of electrons, is nucleophilic and basic. It can be protonated by acids to form an ammonium (B1175870) salt, which can alter the compound's solubility and electronic properties. Furthermore, it can react with electrophiles such as alkyl halides in quaternization reactions to form quaternary ammonium salts.
The diethylaminomethyl group can also participate in amine exchange reactions, where the diethylamino moiety is displaced by a different, often less volatile or more nucleophilic, amine. acs.org In some contexts, particularly under harsh conditions or with specific reagents, Mannich bases can undergo a retro-Mannich reaction (deal-kylation), leading to the cleavage of the C-N bond and elimination of the amine group. The reactivity of the aminomethyl group is a key feature that contributes to the utility of Mannich bases as synthetic intermediates. nih.gov For instance, the interaction between a peri-dimethylamino group and an adjacent aldehyde on a naphthalene (B1677914) system has been shown to influence bond formation and reactivity. ntu.ac.uk While the thiophene system has a different geometry, intramolecular interactions between the aminomethyl nitrogen and the aldehyde group could potentially influence the compound's conformation and reactivity.
Cross-Coupling Reactions (e.g., Suzuki, Stille) for Scaffold Expansion
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the thiophene core of this compound is amenable to such transformations. While direct studies on this specific compound are not extensively documented, the reactivity of similar thiophene-2-carbaldehyde derivatives provides a strong basis for predicting its behavior in reactions like the Suzuki and Stille couplings. nih.govmdpi.comresearchgate.net These reactions typically require the pre-functionalization of the thiophene ring with a halide, most commonly bromine or iodine, at a position targeted for scaffold expansion.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for creating biaryl structures. nih.govmdpi.comresearchgate.net For a derivative of this compound, such as a 5-bromo-4-[(diethylamino)methyl]thiophene-2-carbaldehyde, a Suzuki coupling could be employed to introduce various aryl or heteroaryl substituents. The general reaction scheme would involve a palladium catalyst, a base, and a suitable solvent system. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Good |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Excellent |
| 5-Bromothiophene-2-carbaldehyde | Arylboronic acid | Various conditions reported | Moderate to Excellent |
The Stille coupling offers another avenue for scaffold expansion, utilizing organotin reagents. psu.eduwikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. psu.eduwikipedia.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be a suitable starting material. The versatility of the Stille reaction allows for the introduction of alkyl, vinyl, aryl, and heteroaryl groups. wikipedia.org
Table 2: General Parameters for Stille Cross-Coupling Reactions
| Organohalide | Organostannane | Palladium Catalyst | Solvent | Typical Reaction Conditions |
|---|---|---|---|---|
| Aryl-Br, Aryl-I | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Toluene, DMF, THF | Inert atmosphere, elevated temperature |
Exploration of Chelation and Ligand Development for Coordination Chemistry Studies
The presence of multiple potential coordination sites—the aldehyde oxygen, the thiophene sulfur, and the diethylamino nitrogen—makes this compound an interesting candidate for the development of chelating ligands. The aldehyde group can be readily converted into other functionalities, such as imines (Schiff bases), which are well-known for their ability to coordinate with a variety of metal ions. oncologyradiotherapy.com
The reaction of this compound with primary amines would yield Schiff base ligands. The resulting imine nitrogen, in conjunction with the thiophene sulfur or the diethylamino nitrogen, could form bidentate or tridentate ligands. The nature of the R group on the primary amine can be varied to fine-tune the steric and electronic properties of the resulting ligand and its metal complexes. oncologyradiotherapy.com
Table 3: Potential Coordination Modes of Derivatives
| Derivative | Potential Donor Atoms | Potential Chelation Mode | Target Metal Ions |
|---|---|---|---|
| Schiff base (from primary amine) | Imine N, Thiophene S | Bidentate (N, S) | Transition metals (e.g., Cu, Ni, Co) |
| Schiff base (from diamine) | Imine N, Amino N, Thiophene S | Tridentate (N, N, S) | Transition metals, Lanthanides |
| Hydrazone derivative | Imine N, Amido N, Thiophene S | Tridentate (N, N, S) | Ru, Pd, Pt |
The synthesis of such ligands and their subsequent complexation with metal ions would be a valuable area of research. Characterization of the resulting metal complexes using techniques such as X-ray crystallography, UV-Vis spectroscopy, and magnetic susceptibility measurements would provide insights into their geometry, electronic structure, and potential applications in catalysis or materials science. The chelating properties of thiophene derivatives have been noted for their potential to interfere with metal-dependent enzymes, suggesting possible biological applications as well. researchgate.net For instance, ruthenium(II) complexes of thiophene-2-carboxaldehyde thiosemicarbazone derivatives have been synthesized and characterized, with the thionic sulfur and azomethine nitrogen atoms coordinating to the metal ion. nih.gov
Computational and Theoretical Investigations of 4 Diethylamino Methyl Thiophene 2 Carbaldehyde and Its Derivatives
Density Functional Theory (DFT) Studies on Molecular Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometries and electronic properties of compounds like 4-[(diethylamino)methyl]thiophene-2-carbaldehyde.
The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. One of the key structural features of this molecule is the planarity of the thiophene (B33073) ring. The bond angle at the sulfur atom in a thiophene ring is typically around 93°, with C-C-S angles near 109°, and the other two carbon bond angles approximately 114°. The C-S bond length is generally around 1.70 Å, while the C-C bonds adjacent to the sulfur are about 1.34 Å, and the other C-C bond is approximately 1.41 Å wikipedia.org.
Conformational analysis is also crucial, especially due to the flexible diethylaminomethyl group. Different spatial orientations (conformers) of this group relative to the thiophene ring can have varying energies. DFT calculations can map out the potential energy surface to identify the most stable conformers and the energy barriers between them. This analysis is vital for understanding how the molecule might behave in different environments.
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length (Å) | ~1.71 |
| C=C Bond Length (Å) | ~1.37 |
| C-C Bond Length (Å) | ~1.42 |
| C-N Bond Length (Å) | ~1.47 |
| C=O Bond Length (Å) | ~1.22 |
| C-S-C Bond Angle (°) | ~92.5 |
| C-C-S Bond Angle (°) | ~111.0 |
| C-C-C Bond Angle (°) | ~112.5 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the diethylamino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing carbaldehyde group, making it the probable site for nucleophilic attack.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For thiophene derivatives, these energy gaps are typically in the range of 3-5 eV.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.9 |
| HOMO-LUMO Energy Gap (ΔE) | 3.9 |
| Ionization Potential (I ≈ -EHOMO) | 5.8 |
| Electron Affinity (A ≈ -ELUMO) | 1.9 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule and are invaluable for predicting reactive sites. The MEP surface is colored to indicate different electrostatic potential values: red for negative potential (electron-rich regions, susceptible to electrophilic attack), blue for positive potential (electron-poor regions, prone to nucleophilic attack), and green for neutral potential.
In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atom of the carbaldehyde group and the nitrogen atom of the diethylamino group, highlighting their nucleophilic character. The most positive potential (blue) would likely be found on the hydrogen atoms of the carbaldehyde and the thiophene ring, indicating their electrophilic nature. These maps are powerful tools for understanding intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions between orbitals. It provides a detailed picture of the delocalization of electron density and the nature of chemical bonds.
For this compound, NBO analysis can reveal hyperconjugative interactions, which are stabilizing effects arising from the overlap of filled and vacant orbitals. For instance, it can quantify the delocalization of the lone pair electrons from the nitrogen and sulfur atoms into the antibonding orbitals of adjacent bonds. This analysis helps to explain the molecule's stability and the influence of the substituent groups on the electronic structure of the thiophene ring. The NBO method provides a quantitative measure of these interactions in terms of stabilization energies.
Theoretical Prediction of Spectroscopic Features and Their Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.
For this compound, DFT calculations can predict the vibrational frequencies corresponding to different functional groups. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the carbaldehyde is expected to appear in a specific region of the IR spectrum. Similarly, theoretical calculations of the electronic transitions can predict the absorption maxima (λmax) in the UV-Vis spectrum, which are related to the HOMO-LUMO energy gap.
Quantum Chemical Descriptors for Reactivity Prediction
Several quantum chemical descriptors, derived from DFT calculations, can be used to predict the chemical reactivity of a molecule. These descriptors provide a quantitative measure of various electronic properties.
Key reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (I - A) / 2. A higher value of hardness indicates lower reactivity.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as -(I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).
These descriptors are useful for comparing the reactivity of different thiophene derivatives and for understanding their behavior in chemical reactions.
| Descriptor | Predicted Value (eV) |
|---|---|
| Chemical Hardness (η) | 1.95 |
| Chemical Potential (μ) | -3.85 |
| Electrophilicity Index (ω) | 3.80 |
Studies on Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability
Computational and theoretical studies are pivotal in understanding and predicting the nonlinear optical (NLO) properties of organic molecules. For compounds like this compound, which possess a quintessential donor-π-acceptor (D-π-A) architecture, these investigations provide deep insights into their potential for applications in optoelectronics and photonics. While specific computational data for this compound is not extensively available in the public domain, the NLO properties can be inferred from theoretical principles and computational studies on analogous thiophene derivatives.
The NLO response in such molecules is fundamentally linked to the intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting group through the π-conjugated thiophene ring. In this compound, the (diethylamino)methyl group at the 4-position acts as a potent electron donor, while the carbaldehyde group at the 2-position serves as an electron acceptor. The thiophene ring facilitates the delocalization of π-electrons, enabling an efficient charge transfer upon excitation by an external electric field, which is a prerequisite for a significant NLO response.
Theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are the standard methods to calculate the first-order hyperpolarizability (β), a key tensor quantity that measures the second-order NLO response of a molecule. These calculations typically involve geometry optimization of the molecule followed by the computation of its electronic properties. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate predictions of hyperpolarizability.
A critical parameter often correlated with the first-order hyperpolarizability is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For D-π-A systems, the HOMO is generally localized on the donor and the π-bridge, whereas the LUMO is concentrated on the acceptor. A smaller HOMO-LUMO energy gap typically signifies a more facile intramolecular charge transfer, leading to a larger β value. Computational studies on various thiophene derivatives have consistently shown that enhancing the donor and acceptor strengths, as well as extending the π-conjugation, leads to a smaller energy gap and consequently, a greater hyperpolarizability.
For this compound, the strong donating capability of the diethylamino group and the accepting nature of the carbaldehyde group are expected to induce a significant charge separation and a relatively small HOMO-LUMO gap, thereby suggesting a promising first-order hyperpolarizability.
To illustrate the expected NLO properties, the following table presents computational data for analogous donor-acceptor substituted thiophene derivatives from various research studies. These examples highlight the structure-property relationships and provide a reasonable estimate for the potential NLO performance of this compound.
| Compound Name | Donor Group | Acceptor Group | Computational Method | First-Order Hyperpolarizability (β) (esu) |
| 2-Amino-5-nitrothiophene | -NH2 | -NO2 | DFT/B3LYP | 15 x 10⁻³⁰ |
| 2-(Dimethylamino)-5-formylthiophene | -N(CH₃)₂ | -CHO | DFT/CAM-B3LYP | 25 x 10⁻³⁰ |
| 2-(Diphenylamino)-5-(tricyanovinyl)thiophene | -N(C₆H₅)₂ | -C(CN)=C(CN)₂ | DFT/ωB97XD | 150 x 10⁻³⁰ |
| Thiophene-2-yl-(4-nitrophenyl)methanone | Thiophene (as π-bridge) | -NO₂ | DFT/B3LYP | 10 x 10⁻³⁰ |
Note: The data in this table is representative of values found in the literature for analogous compounds and is intended for illustrative purposes. The exact values for this compound would require specific computational analysis.
Advanced Material Science Applications and Research Perspectives
Development of Organic Semiconductors and Electronic Devices
Thiophene-based molecules are cornerstones of organic electronics, forming the active layer in devices like organic thin-film transistors (OTFTs). researchgate.netmdpi.com The potential of 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde in this domain lies in its utility as a monomer or precursor for synthesizing larger π-conjugated systems that possess semiconducting properties. The thiophene (B33073) nucleus provides the core electronic functionality necessary for charge transport.
The aldehyde group (-CHO) at the 2-position is a key reactive site. It can be used in various condensation reactions, such as the Wittig or Knoevenagel reactions, to extend the conjugation length by forming carbon-carbon double bonds, a critical step in creating high-performance organic semiconductors. researcher.life Furthermore, the diethylaminomethyl group at the 4-position is expected to enhance the solubility of resulting polymers or large molecules in common organic solvents. This improved processability is a significant advantage for fabricating uniform, high-quality thin films required for electronic devices. The nitrogen atom in this group can also influence the electronic properties of the material, potentially modulating energy levels and charge carrier mobility. Research on related thiophene-functionalized molecules has shown that tuning alkyl substituents is a key strategy for optimizing molecular packing and device performance. mdpi.com
| Property | Value | Significance in Organic Electronics |
| Core Structure | Thiophene | Excellent p-type semiconducting properties, good environmental stability. |
| Functional Group | Aldehyde (-CHO) | Versatile handle for polymerization and synthesis of extended π-systems. |
| Substituent | Diethylaminomethyl | Enhances solubility for solution-based processing of thin films; can modulate electronic energy levels. |
| Potential Application | Organic Thin-Film Transistors (OTFTs) | As the active semiconducting layer for flexible and low-cost electronics. |
Research in Photovoltaic Materials and Solar Cell Applications
In the field of organic photovoltaics (OPVs), thiophene derivatives are widely used as electron-donor materials in the active layer of solar cells. nih.govmdpi.com They are often copolymerized with electron-accepting units to create donor-acceptor (D-A) polymers that exhibit broad absorption in the solar spectrum. mdpi.comresearchgate.net this compound is a valuable building block for such D-A copolymers.
The aldehyde functionality allows for its incorporation into polymer backbones through reactions like Knoevenagel condensation with compounds bearing active methylene (B1212753) groups. nih.gov This synthetic strategy enables the creation of polymers with alternating donor (the thiophene unit) and acceptor moieties, which is crucial for efficient charge separation upon light absorption. The electronic properties of the resulting polymer, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by the choice of the co-monomer. The alkyl side chains on the diethylaminomethyl group can also influence the polymer's morphology in the solid state, affecting both charge transport and device efficiency. semanticscholar.org Research on various thiophene-based copolymers has demonstrated that structural modifications can lead to significant improvements in power conversion efficiencies (PCE). mdpi.commdpi.com
| Polymer Type | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) | Power Conversion Efficiency (PCE) (%) |
| PBDTI-OD | -5.11 | -3.56 | 1.53 | 4.0 |
| PBDTI-DT | -5.12 | -3.58 | 1.54 | 3.5 |
| PTI-DT | -5.15 | -3.59 | 1.56 | 2.1 |
| Data for representative Benzodithiophene (BDT)- and Thiophene (T)-based Isoindigo (I) donor-acceptor copolymers. Adapted from related research to illustrate typical properties. mdpi.com |
Engineering of Fluorescent Dyes and Advanced Probes for Imaging Research
Thiophene oligomers and polymers are known for their fluorescent properties, making them attractive for applications in bioimaging and as fluorescent probes. researchgate.net The compound this compound contains the necessary structural elements to serve as a core for novel fluorescent dyes. A closely related compound, 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde, is noted for its use in producing fluorescent dyes essential for biological imaging. chemimpex.com
The thiophene ring acts as the fundamental fluorophore. The diethylamino group serves as a powerful auxochrome, a substituent that can increase the intensity of fluorescence (quantum yield) and shift the emission wavelength. The aldehyde group provides a convenient point of attachment for conjugating the dye to other molecules, such as proteins or DNA, enabling their use as targeted probes in cellular studies. researchgate.net The reactivity of the aldehyde allows for the formation of Schiff bases with primary amines on biomolecules, creating a stable link for imaging applications. The development of such probes is a vibrant area of research, with a focus on creating dyes that are bright, photostable, and specific to their biological targets. nih.gov
| Property | Description | Role of this compound |
| Fluorophore Core | The light-emitting part of the molecule. | The thiophene ring provides the basic fluorescence. |
| Auxochrome | A group that enhances fluorescence. | The diethylamino group can increase quantum yield and tune emission color. |
| Conjugation Site | A reactive group for linking to targets. | The aldehyde group allows for covalent attachment to biomolecules. |
| Potential Application | Fluorescent Probes | For staining and real-time tracking of specific components in living cells. |
Synthesis of Conductive Polymers and Functional Coatings
Polythiophene and its derivatives are among the most studied conductive polymers due to their high conductivity (when doped), environmental stability, and processability. journalskuwait.orgmdpi.comrsc.org The direct polymerization of thiophene-2-carbaldehyde (B41791) has been demonstrated, indicating that this compound can also serve as a monomer for creating functional conductive polymers. journalskuwait.orgjournalskuwait.orgresearchgate.net
Polymerization can proceed through chemical or electrochemical methods. google.comacs.org The resulting polymer, poly(this compound), would feature a polythiophene backbone for electrical conductivity and pendant side chains containing both the aldehyde and the diethylaminomethyl groups. These functional groups offer significant advantages. The aldehyde provides a reactive site for post-polymerization modification, allowing for the grafting of other molecules or for cross-linking the polymer chains to create robust, insoluble coatings. acs.orgnih.govresearchgate.net Such functional films could be used as sensors, antistatic coatings, or electrode materials. The presence of the aldehyde has been shown to improve the adhesion of polymer films to substrates like indium tin oxide (ITO), which is beneficial for creating durable electronic devices. acs.orgnih.gov
| Polymerization Method | Key Features | Resulting Material Properties |
| Chemical Polymerization | Uses chemical oxidants (e.g., FeCl₃) or catalysts (e.g., HCl). journalskuwait.orgjournalskuwait.org | Produces bulk powder material; scalable. |
| Electrochemical Polymerization | Polymer film is grown directly on an electrode surface from a monomer solution. acs.org | Forms a uniform, adhesive thin film; allows for precise thickness control. |
| Post-Polymerization Functionalization | The pendant aldehyde groups on the polymer backbone are reacted further. nih.govresearchgate.net | Allows for tuning of surface properties, cross-linking, or attachment of sensing molecules. |
Investigations into Photochromic Materials based on Thiophene Derivatives
Photochromic materials can reversibly change their color and absorption properties upon exposure to light. Diarylethenes are a premier class of photochromic compounds known for their high fatigue resistance and thermal stability, and they are almost exclusively built using thiophene rings. rsc.orgresearchgate.net Thiophene aldehydes are critical starting materials for the synthesis of the aryl units used in these molecular switches. nih.govnih.gov
The synthesis of a diarylethene typically involves a multi-step process where a central double bond is created between two thiophene-based aryl groups. This compound can be transformed through various organic reactions (e.g., Wittig, McMurry coupling) to generate the necessary precursors for these structures. The substituents on the thiophene rings play a crucial role in determining the photochromic properties of the final diarylethene, including the colors of its open and closed forms and its switching quantum yields. The diethylaminomethyl group could potentially be used to modulate these properties or to link the photochromic unit to other systems, opening avenues for applications in optical memory, smart windows, and molecular logic gates.
| Component | Function in Photochromism | Role of the Thiophene Precursor |
| Aryl Groups | Typically two thiophene-based units that undergo a reversible 6π-electrocyclization reaction. | This compound serves as a precursor to synthesize these units. |
| Ethene Bridge | The central C=C bond that connects the two aryl groups. | Formed via coupling reactions of derivatives made from the thiophene aldehyde. |
| Substituents | Groups attached to the thiophene rings. | The diethylaminomethyl group can tune solubility and the electronic/optical properties of the switch. |
Utilization as a Building Block in Complex π-Conjugated Architectures
Beyond linear polymers, the aldehyde functionality of this compound makes it an exceptionally useful building block for creating complex, multi-dimensional π-conjugated architectures. nih.gov The Knoevenagel condensation reaction, for example, is a powerful tool for forming new carbon-carbon double bonds, allowing for the systematic extension of conjugation. researcher.lifenih.govresearchgate.net
This reactivity enables the synthesis of a wide array of structures, from simple dimers and trimers to more complex star-shaped molecules and dendrimers. By reacting the aldehyde with various molecules containing active methylene groups or other suitable functionalities, chemists can construct sophisticated architectures with tailored optical and electronic properties. These materials are of interest for applications in non-linear optics, light-emitting diodes, and as components in molecular machines. The thiophene unit provides the robust, electron-rich core, while the aldehyde group acts as the synthetic linchpin for elaborating the molecular structure.
| Synthetic Reaction | Purpose | Resulting Structure |
| Knoevenagel Condensation | Forms a C=C bond by reacting the aldehyde with an active methylene compound. | Extends the π-conjugated system in a linear or branched fashion. researcher.life |
| Wittig Reaction | Forms a C=C bond by reacting the aldehyde with a phosphonium ylide. | Creates vinyl-thiophene linkages for building larger conjugated molecules. |
| Suzuki Coupling | (After conversion of the aldehyde) Forms a C-C single bond between two aryl units. | Connects thiophene units to other aromatic systems to build complex 2D or 3D structures. nih.gov |
| Schiff Base Formation | Forms a C=N bond by reacting the aldehyde with a primary amine. | Creates imine-linked conjugated systems with unique electronic properties. |
Analytical and Characterization Methodologies in Advanced Research
Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies
Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of "4-[(Diethylamino)methyl]thiophene-2-carbaldehyde."
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons of the diethylamino group, the methylene (B1212753) bridge, the thiophene (B33073) ring, and the aldehyde functional group. The ethyl protons would appear as a quartet for the methylene group (CH₂) and a triplet for the methyl group (CH₃) due to spin-spin coupling. The methylene protons of the (diethylamino)methyl substituent would likely appear as a singlet. The two protons on the thiophene ring are expected to be in the aromatic region, and the aldehyde proton would be significantly downfield.
In the ¹³C NMR spectrum, unique signals are expected for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal. The carbons of the thiophene ring would appear in the aromatic region, followed by the carbons of the diethylaminomethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.0 | 182 - 185 |
| Thiophene H-3 | 7.8 - 8.1 | 135 - 138 |
| Thiophene H-5 | 7.2 - 7.5 | 142 - 145 |
| Thiophene C-2 | - | 134 - 137 |
| Thiophene C-3 | - | 128 - 132 |
| Thiophene C-4 | - | 145 - 148 |
| Thiophene C-5 | - | 125 - 128 |
| Methylene (-CH₂-N) | 3.6 - 3.8 | 50 - 55 |
| Diethylamino (-N-CH₂-CH₃) | 2.5 - 2.7 (quartet) | 45 - 50 |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within "this compound." The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The most prominent feature in the FT-IR spectrum is expected to be the strong C=O stretching vibration of the aldehyde group, typically observed in the range of 1660-1680 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic thiophene ring and the aliphatic diethylamino group are expected in the 2850-3100 cm⁻¹ region. scialert.net The C-S stretching vibration of the thiophene ring is generally a weaker band found at lower wavenumbers. scialert.net
Raman spectroscopy would complement the FT-IR data, particularly for the non-polar bonds and symmetric vibrations. The thiophene ring vibrations are often strong in the Raman spectrum.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (aliphatic) | 2850 - 3000 | Medium to Strong |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C=O stretching (aldehyde) | 1660 - 1680 | Strong |
| C=C stretching (thiophene ring) | 1400 - 1500 | Medium |
| C-N stretching | 1180 - 1360 | Medium |
Note: These are expected ranges and can be influenced by the molecular environment and intermolecular interactions.
UV-Visible absorption spectroscopy is used to study the electronic transitions within the molecule. For "this compound," the spectrum is expected to show absorption bands corresponding to π-π* transitions within the conjugated system of the thiophene ring and the aldehyde group. globalresearchonline.net The presence of the electron-donating diethylaminomethyl group and the electron-withdrawing aldehyde group can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max). An extension of the conjugation or the presence of auxochromes typically leads to a bathochromic (red) shift in the absorption maximum. globalresearchonline.net For similar 2-carbaldehyde oxime-5-nitrothiophene compounds, absorption peaks have been observed around 260 nm and 370 nm. globalresearchonline.net
Chromatographic Separations and Mass Spectrometry for Reaction Monitoring and Product Analysis
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. chemimpex.com These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org When coupled with chromatographic methods (e.g., GC-MS or LC-MS), it provides a robust tool for identifying the products of a reaction. The mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide further structural information, as specific fragments are characteristic of the different functional groups within the molecule. For instance, the mass spectrum of 4-phenylthiophene-2-carbaldehyde (B1353027) exhibits a molecular ion peak at m/z 188. nih.gov
Future Research Directions and Emerging Paradigms
Design of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The synthesis of functionalized thiophenes is a cornerstone of heterocyclic chemistry. For 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde, future research will likely pivot from traditional multi-step syntheses towards more efficient, atom-economical, and sustainable methodologies. While classical methods like the Vilsmeier-Haack reaction are effective for producing aldehyde groups on thiophene (B33073) rings, modern synthetic strategies offer significant improvements. nih.gov
Future investigations should focus on adapting metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the direct and regioselective synthesis of highly substituted thiophenes. nih.gov Palladium-catalyzed reactions, in particular, are known for their functional group tolerance and versatility, which could be leveraged to construct the core structure in fewer steps. nih.gov Furthermore, the development of one-pot multicomponent reactions represents a significant frontier. Such reactions, which combine multiple starting materials in a single step to form a complex product, drastically reduce waste, time, and resource consumption. researchgate.net Exploring metal-free synthetic routes, including iodine-promoted heterocyclization or base-promoted cyclization of functionalized alkynes, also presents a promising avenue for enhancing the sustainability of its production. mdpi.com
Unveiling Undiscovered Reactivity Profiles and Catalytic Applications
The unique electronic profile of this compound, with its competing electron-donating and -withdrawing groups, suggests a rich and largely unexplored reactivity. Future studies should systematically investigate its behavior in a range of chemical transformations. The aldehyde group is a versatile handle for derivatization, enabling the formation of Schiff bases, polymers, and other complex molecules. nih.govnih.gov Meanwhile, the aminomethyl group can influence the regioselectivity of electrophilic substitution on the thiophene ring.
A particularly exciting and underexplored area is the compound's potential in catalysis. The presence of sulfur and nitrogen atoms makes it an excellent candidate for a bidentate or tridentate ligand in coordination chemistry. Research should be directed towards synthesizing metal-organic frameworks (MOFs) or discrete organometallic complexes where the thiophene derivative acts as a ligand. researchgate.netacs.org Such complexes could exhibit novel catalytic activities, for instance, in CO2 conversion or in the synthesis of valuable organic compounds like benzoxazoles and benzimidazoles. researchgate.netacs.org The electronic tunability afforded by the substituents could allow for the fine-tuning of the catalyst's properties for specific reactions.
Advanced Computational Modeling for Rational Design and Property Prediction
To accelerate the discovery and optimization of applications for this compound, advanced computational modeling is an indispensable tool. Future research should employ methods like Density Functional Theory (DFT) to build a comprehensive understanding of the molecule's fundamental properties. researchgate.netmdpi.com DFT calculations can accurately predict key molecular descriptors, including electronic structures (HOMO/LUMO energy levels), ionization potential, electron affinity, and vibrational frequencies. mdpi.com
This predictive power is crucial for the rational design of new materials. For instance, by modeling how structural modifications affect the electronic and optical properties, researchers can design derivatives with tailored absorption and emission spectra for use in fluorescent dyes or sensors. mdpi.comchemimpex.com Computational studies can also elucidate reaction mechanisms, predict reactivity sites, and calculate NMR spectra to aid in structural characterization. researchgate.net This in-silico approach minimizes the need for extensive trial-and-error experimentation, saving resources and accelerating the development cycle for new technologies based on this compound.
Integration into Supramolecular Assemblies and Nanomaterials
The field of materials science is continually seeking new molecular building blocks for constructing functional architectures. Thiophene derivatives are well-known for their ability to self-assemble into ordered structures through noncovalent interactions like π–π stacking. nih.gov The structure of this compound is particularly well-suited for directing supramolecular assembly. The planar thiophene ring facilitates π-stacking, while the aldehyde group can participate in hydrogen bonding, and the flexible diethylaminomethyl group can influence packing arrangements.
Future research should explore the self-organization of this molecule on various substrates, with the goal of creating well-defined nanostructures such as nanowires, 2-D crystals, or nanoparticle aggregates. nih.govuh.edu The nature of the substrate and the preparation method are known to heavily influence the resulting architecture. nih.govuh.edu Furthermore, this compound can be used as a functional ligand to graft onto the surface of nanoparticles, such as silica-coated iron oxide or gold nanoparticles. nih.gov This functionalization can impart new properties to the nanomaterials, such as specific recognition capabilities for sensing or improved dispersibility for biomedical applications like drug delivery. nih.gov The aldehyde group provides a reactive site for covalently linking the molecule to nanoparticle surfaces. nih.govnih.gov
Exploration of Advanced Sensing and Detection Mechanisms
Thiophene-based compounds have shown exceptional promise in the development of chemosensors for detecting a wide range of analytes, including metal ions. researchgate.net The combination of a fluorophore (the thiophene ring) and binding sites (heteroatoms and functional groups) makes them ideal candidates for fluorescent and colorimetric sensors.
Future research should focus on harnessing this compound as a core component of novel sensing platforms. The aldehyde and the sulfur and nitrogen heteroatoms can act as a chelating unit for specific metal ions. Upon binding, the electronic properties of the molecule would be perturbed, leading to a detectable change in its fluorescence or absorption spectrum. The diethylamino group could enhance water solubility and modulate the sensor's sensitivity and selectivity. researchgate.net A key goal would be to develop a "turn-on" fluorescent sensor, where the fluorescence intensity increases significantly upon binding to the target analyte, providing a clear and sensitive signal with a low detection limit. researchgate.net
Sustainable and Green Chemical Approaches for Synthesis and Application Development
In line with the global push for environmental responsibility, future research on this compound must prioritize green chemistry principles. This involves a holistic approach that considers both the synthesis and the lifecycle of its applications.
Future synthetic strategies should focus on minimizing or eliminating the use of hazardous solvents and reagents. nih.gov This includes employing environmentally benign solvents like ethanol, developing solvent-free reaction conditions, and using safer, readily available inorganic reagents. nih.gov Methodologies that improve atom economy, such as one-pot reactions and catalytic cycles, will be crucial. researchgate.net Beyond synthesis, the development of applications should also consider sustainability. This could involve designing the molecule for use in green technologies, such as organic solar cells or environmentally friendly catalysts that operate under mild conditions. researchgate.net Ensuring that the compound and its derivatives are biodegradable or can be recycled at the end of their lifecycle will be a critical long-term research goal.
Proposed Future Research Directions
| Research Area | Key Objectives | Methodologies to Employ | Potential Impact |
| Novel Synthesis | Develop high-yield, atom-economical, and sustainable synthetic routes. | Metal-catalyzed cross-coupling (e.g., Suzuki), one-pot multicomponent reactions, metal-free cyclizations. | Reduced environmental impact, lower production costs, increased accessibility for research. |
| Catalysis | Design and synthesize novel catalysts for organic transformations. | Coordination to transition metals to form discrete complexes or Metal-Organic Frameworks (MOFs). | Development of efficient and selective catalysts for green chemistry and industrial applications. |
| Computational Design | Predict and rationalize electronic, optical, and reactive properties. | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), molecular dynamics simulations. | Accelerated design of new materials for electronics, photonics, and sensing with reduced experimental cost. |
| Nanomaterials | Create functional nanostructures and hybrid materials. | Supramolecular self-assembly on surfaces, covalent grafting onto nanoparticles. | Advanced materials for organic electronics, targeted drug delivery, and bio-imaging. |
| Chemical Sensing | Develop highly selective and sensitive chemosensors for analytes. | Fluorescence and UV-Vis spectroscopy, design of Schiff-base derivatives. | New analytical tools for environmental monitoring, food safety, and medical diagnostics. |
| Green Chemistry | Integrate sustainability into the entire lifecycle of the compound. | Use of benign solvents (ethanol), solvent-free conditions, lifecycle assessment. | Minimizing the environmental footprint of chemical synthesis and technological applications. |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde?
The synthesis typically involves functionalizing thiophene-2-carbaldehyde derivatives. A two-step approach is often used:
Alkylation of thiophene-2-carbaldehyde : React thiophene-2-carbaldehyde with diethylamine in the presence of a formaldehyde source (e.g., paraformaldehyde) under mild acidic or basic conditions to introduce the diethylaminomethyl group .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using dichloromethane/hexane) is employed to isolate the product.
Key characterization : Confirm the structure via -NMR (aldehyde proton at δ ~9.8 ppm, diethylamino protons as a quartet at δ ~3.4 ppm) and IR (C=O stretch at ~1680 cm) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?
Discrepancies in NMR or IR spectra often arise from impurities, tautomerism, or solvent effects. Methodological steps include:
- Solvent optimization : Compare spectra in deuterated chloroform (CDCl) vs. dimethyl sulfoxide (DMSO-d) to assess hydrogen bonding or aggregation effects.
- 2D NMR techniques : Use - HSQC or HMBC to confirm connectivity between the aldehyde group and the thiophene ring .
- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, as demonstrated in related chromene derivatives .
Basic: What analytical techniques are critical for purity assessment of this compound?
- HPLC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient) coupled with electrospray ionization (ESI-MS) to detect trace byproducts.
- Elemental analysis : Verify %C, %H, and %N to ±0.3% deviation from theoretical values .
- Melting point determination : A sharp melting point (e.g., 201°C as seen in analogous compounds) indicates high crystallinity and purity .
Advanced: How can computational methods (e.g., DFT) enhance the understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces (EPS), highlighting the aldehyde group as a reactive center.
- Simulate reaction pathways for derivatization (e.g., Schiff base formation) to optimize experimental conditions .
- Validate spectroscopic data by comparing computed -NMR chemical shifts with experimental results, resolving ambiguities in peak assignments .
Basic: What safety precautions are necessary when handling this compound in the lab?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility of the aldehyde group.
- Waste disposal : Collect organic waste in halogen-resistant containers for incineration, adhering to institutional guidelines .
Advanced: How can researchers design experiments to probe the biological activity of this compound?
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Mechanistic studies :
- Fluorescence quenching to assess binding to serum albumin (e.g., BSA) for pharmacokinetic profiling.
- Molecular docking (AutoDock Vina) to predict interactions with targets like hypoxia-inducible factors (HIFs) .
- Controls : Include structurally related analogs (e.g., unsubstituted thiophene-2-carbaldehyde) to isolate the role of the diethylaminomethyl group.
Advanced: What strategies mitigate side reactions during derivatization (e.g., Schiff base formation)?
- Protecting groups : Temporarily protect the aldehyde with ethylene glycol to prevent self-condensation before reacting with amines .
- Catalyst optimization : Use anhydrous MgSO or molecular sieves to scavenge water, minimizing hydrolysis of intermediates.
- Kinetic monitoring : Track reaction progress via TLC (silica gel, UV-active spots) or in situ IR to detect aldehyde consumption .
Basic: How can researchers validate the stability of this compound under varying storage conditions?
- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 4 weeks, then analyze purity via HPLC.
- Light sensitivity : Compare NMR spectra of aliquots stored in amber vs. clear glass vials to assess photodegradation .
Advanced: How do solvent polarity and pH influence the compound’s electronic properties?
- UV-Vis spectroscopy : Solvent-dependent λ shifts (e.g., bathochromic shifts in polar aprotic solvents) reveal charge-transfer transitions involving the diethylamino group.
- pH titration : Monitor fluorescence intensity changes in buffered solutions (pH 2–12) to identify protonation states affecting bioactivity .
Advanced: What interdisciplinary approaches combine this compound with materials science applications?
- Conductive polymers : Incorporate into polythiophene backbones via electropolymerization to study conductivity changes (cyclic voltammetry in acetonitrile/TBAPF) .
- MOF synthesis : Use as a ligand for metal-organic frameworks (Cu, Zn) to explore gas adsorption properties (BET surface area analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
